1-Phosphono-L-histidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Phosphono-L-histidine is a derivative of the amino acid L-histidine, where a phosphate group is attached to the nitrogen atom of the imidazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Phosphono-L-histidine can be synthesized through the phosphorylation of L-histidine. One common method involves the reaction of L-histidine with phosphoric acid under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete phosphorylation .
Industrial Production Methods: Industrial production of this compound often involves large-scale chemical synthesis using automated reactors. The process includes the precise control of reaction parameters such as temperature, pH, and concentration of reactants to achieve high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 1-Phosphono-L-histidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of phosphorus.
Reduction: Reduction reactions can convert the phosphate group to a phosphite or hypophosphite group.
Substitution: The phosphate group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts like palladium or platinum and are carried out under inert atmospheres.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphoric acid derivatives, while reduction can produce phosphite compounds .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1-phosphono-L-histidine involves its interaction with specific molecular targets, such as enzymes and receptors. The phosphate group can mimic the natural phosphorylation of proteins, thereby influencing various biochemical pathways. This compound can act as an inhibitor or activator of certain enzymes, depending on the context of its use .
Comparison with Similar Compounds
Nπ-phospho-L-histidine: Another phosphorylated derivative of L-histidine, differing in the position of the phosphate group.
Phosphoserine: A phosphorylated derivative of serine, commonly involved in protein phosphorylation.
Phosphothreonine: A phosphorylated derivative of threonine, also involved in protein phosphorylation.
Uniqueness: 1-Phosphono-L-histidine is unique due to its specific phosphorylation site on the imidazole ring of histidine. This unique structure allows it to interact differently with biological molecules compared to other phosphorylated amino acids. Its stability and reactivity make it a valuable tool in various research applications .
Properties
CAS No. |
5789-14-0 |
---|---|
Molecular Formula |
C6H10N3O5P |
Molecular Weight |
235.13 g/mol |
IUPAC Name |
(2S)-2-amino-3-(1-phosphonoimidazol-4-yl)propanoic acid |
InChI |
InChI=1S/C6H10N3O5P/c7-5(6(10)11)1-4-2-9(3-8-4)15(12,13)14/h2-3,5H,1,7H2,(H,10,11)(H2,12,13,14)/t5-/m0/s1 |
InChI Key |
MOYPZVWCTBPWEH-YFKPBYRVSA-N |
Isomeric SMILES |
C1=C(N=CN1P(=O)(O)O)C[C@@H](C(=O)O)N |
Canonical SMILES |
C1=C(N=CN1P(=O)(O)O)CC(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.